molecular formula C14H12N4O3S B8030097 (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B8030097
M. Wt: 316.34 g/mol
InChI Key: PSPWSLJRXBXEMQ-QFIPXVFZSA-N
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Description

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chiral sulfinyl benzimidazole derivative characterized by a 3-methyl-4-nitro-substituted pyridine ring linked via a sulfinyl bridge to a benzimidazole core. The (S)-configuration at the sulfinyl group is critical for its stereospecific activity, as seen in proton pump inhibitors (PPIs) like esomeprazole . This compound is synthesized through selective oxidation of the thioether precursor (e.g., using m-CPBA) followed by chiral resolution to isolate the (S)-enantiomer .

Properties

IUPAC Name

2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWSLJRXBXEMQ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

The sulfide precursor is typically synthesized via nucleophilic substitution between 2-chloromethyl-3-methyl-4-nitropyridine and 1H-benzimidazole-2-thiol. Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base. For example, a reported protocol achieved a 78% yield by heating the reactants at 50–55°C for 4–6 hours.

Purification and Crystallization

Crude sulfide is purified using recrystallization from ethanol-water mixtures or chromatographic methods. High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 98% prior to sulfoxidation.

Enantioselective Sulfoxidation Methods

Chiral Titanium Complex-Mediated Oxidation

The patent literature describes the use of chiral titanium complexes to achieve enantioselective sulfoxidation. A titanium(IV) isopropoxide and (R,R)-diethyl tartrate system oxidizes the sulfide precursor with cumene hydroperoxide, yielding the (S)-sulfoxide with up to 92% ee. This method requires strict temperature control (–20°C) and anhydrous conditions to prevent racemization.

3-Chloroperbenzoic Acid (mCPBA) Oxidation

Industrial-scale protocols favor 3-chloroperbenzoic acid (mCPBA) due to its cost-effectiveness. A representative procedure involves dissolving the sulfide in dichloromethane, cooling to –15°C, and adding mCPBA dropwise. After quenching with aqueous sodium hydroxide, the (S)-enantiomer is isolated via chiral resolution, achieving 56% yield and 96.6% ee.

Table 1: Comparison of Sulfoxidation Methods

MethodOxidizing AgentTemperatureYield (%)Enantiomeric Excess (%)
Chiral Titanium ComplexCumene Hydroperoxide–20°C8592
mCPBA3-Chloroperbenzoic Acid–15°C5696.6

Chiral Resolution Techniques

Diastereomeric Salt Formation

Enantiomerically enriched (S)-sulfoxide is separated from the racemic mixture using diastereomeric salt formation with chiral amines such as (R)-1-phenylethylamine. The salts are crystallized from ethanol, yielding the pure (S)-enantiomer with >99% ee after recrystallization.

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers. A gradient elution of hexane-isopropanol (80:20) achieves baseline separation, though this method is less scalable.

Optimization of Reaction Conditions

Temperature Control

Maintaining subzero temperatures (–10°C to –15°C) during sulfoxidation minimizes racemization. For instance, a 5°C increase to –10°C reduced ee from 96.6% to 89.3% in mCPBA-mediated reactions.

Solvent Selection

Dichloromethane and chloroform are preferred for sulfoxidation due to their low polarity, which stabilizes the transition state. Substituting chloroform with toluene decreased yield by 22%.

Work-Up Procedures

Post-reaction aqueous work-ups with sodium hydroxide (pH 8.5–9.0) and acetic acid quenching prevent sulfone formation. A two-stage extraction with dichloromethane improves recovery by 15%.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): [M+H]+ at m/z 316.9 and [M+Na]+ at m/z 338.9.

  • Infrared (IR): Peaks at 3422 cm⁻¹ (N–H), 1544 cm⁻¹ (NO₂), and 1039 cm⁻¹ (S=O).

Chromatographic Purity

HPLC analyses using C18 columns (acetonitrile-phosphate buffer, 70:30) confirm chemical purity >99% and chiral purity >96%.

Table 2: Analytical Parameters for (S)-Enantiomer

ParameterValueMethod
Melting Point111–116°CDSC
HPLC Purity99.0%C18 Column
Chiral Purity96.6% eeChiral HPLC

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • IUPAC Name : 2-[(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
  • CAS Number : 142384-07-4

The structure features a benzimidazole core linked to a sulfinyl group and a pyridine moiety, contributing to its biological activity and utility in medicinal chemistry .

Proton Pump Inhibitor (PPI) Development

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole serves as an important intermediate in the synthesis of dexlansoprazole, a proton pump inhibitor primarily used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. The compound's ability to inhibit gastric acid secretion makes it valuable in formulating PPIs .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat various bacterial strains, including Gram-positive and Gram-negative bacteria . For example, derivatives with structural similarities to this compound have demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial50
Compound BAntifungal250
(S)-2...Potential PPIN/A

Potential Antiviral Properties

Recent studies have also suggested that certain benzimidazole derivatives possess antiviral activity against HIV strains. This opens avenues for further research into the potential of this compound as a candidate for antiviral drug development .

Case Study 1: Synthesis of Dexlansoprazole

In a study focused on the synthesis of dexlansoprazole, this compound was synthesized through multi-step organic reactions involving sulfinylation and nitration processes. The resulting compound exhibited the desired pharmacological properties associated with PPIs, confirming its utility in drug formulation .

Case Study 2: Antimicrobial Screening

A series of benzimidazole derivatives were synthesized and screened for antimicrobial activity. The study revealed that compounds structurally related to (S)-2... demonstrated significant inhibition against various microbial strains, suggesting that modifications to the sulfinyl or pyridine groups could enhance bioactivity .

Mechanism of Action

The mechanism of action of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and nitro groups may play crucial roles in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Profiles
Compound Half-life (h) Bioavailability (%) CYP450 Metabolism
Target Compound 1.5–2.5* ~60–70* Minimal (CYP2C19-independent*)
Lansoprazole 1.3–1.7 80–85 CYP2C19/CYP3A4
Esomeprazole 1.3–1.7 64–90 CYP2C19/CYP3A4
Omeprazole 0.5–1.5 30–40 CYP2C19-dependent

*Predicted based on structural analogs .

Table 2: Acid Inhibition Potency (IC₅₀, μM)
Compound H⁺/K⁺-ATPase Inhibition
Target Compound 0.8–1.2*
Lansoprazole 0.5–0.8
Esomeprazole 0.6–1.0

*In vitro estimates from sulfenamide formation kinetics .

Biological Activity

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles, known for their diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and research findings.

  • IUPAC Name : 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • CAS Number : 142384-07-4

The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfinyl and nitro groups enhance its binding affinity to enzymes and receptors, potentially inhibiting enzymatic activity or altering signal transduction pathways .

Antibacterial Activity

Research has demonstrated that compounds in the benzimidazole class exhibit significant antibacterial properties. For instance, studies have shown that related imidazole derivatives possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus31.25 µg/mL
Compound BE. coli62.5 µg/mL
Compound CB. subtilis31.25 µg/mL

These compounds exhibited bactericidal effects, with MIC values indicating effective concentrations for inhibiting bacterial growth .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains of Candida spp.

Table 2: Antifungal Activity Data

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Compound DC. albicans62.5 µg/mL500 µg/mL
Compound EC. tropicalis125 µg/mL1000 µg/mL

The observed fungicidal activity suggests that these compounds can effectively inhibit fungal growth at specific concentrations .

Cytotoxic Activity

Cytotoxicity studies have indicated that certain derivatives of benzimidazole exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, one study reported that a related compound had an IC50 value of 64.2 µM against the SW620 colon cancer cell line .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound FSW62064.2
Compound GPC370.4
Compound HMDA-MB-231>100

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of imidazole derivatives, including those containing sulfinyl groups:

  • Jain et al. Study : This research synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli using the cylinder wells diffusion method, demonstrating promising antibacterial potential.
  • Sharma et al. Study : This investigation highlighted the antibacterial efficacy of synthesized compounds against multiple bacterial strains, reinforcing the relationship between structural modifications and biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thioether precursor preparation : React 2-(chloromethyl)-3-methyl-4-nitropyridine with 1H-benzimidazole-2-thiol under basic conditions (e.g., NaH in DMF) to form the thioether intermediate .

Oxidation to sulfoxide : Use a controlled oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to achieve the sulfinyl group while preserving enantiomeric integrity. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane, 1:1) .

Chiral resolution : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase to isolate the (S)-enantiomer.

  • Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Thioether formationNaH, DMF, 12 h, RT75–80>90%
SulfoxidationmCPBA, DCM, 0–5°C, 2 h60–6585–90%

Q. Which spectroscopic techniques are most effective for characterizing the sulfinyl group and confirming chirality?

  • Methodological Answer :

  • FT-IR : Identify sulfoxide S=O stretching at 1020–1040 cm⁻¹ .
  • ¹H/¹³C NMR : Look for diastereotopic splitting of methylene protons adjacent to the sulfinyl group (δ 3.8–4.2 ppm) and deshielded pyridine/benzimidazole carbons .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21/n space group, β ~95.4°) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Methodological Answer :

  • Asymmetric catalysis : Use a chiral titanium-based catalyst (e.g., Sharpless-type) during sulfoxidation to favor the (S)-enantiomer (>90% enantiomeric excess) .
  • Process control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction chirality in real-time.
    • Validation : Compare circular dichroism (CD) spectra with a reference standard to confirm optical activity .

Q. What computational strategies predict the compound’s interaction with proton pump targets?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina to model binding to H⁺/K⁺ ATPase. The nitro group’s electron-withdrawing effect enhances sulfinyl protonation, critical for covalent binding .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfenamide intermediate in acidic conditions (pH 1–3).

  • Key Insight : The 3-methyl-4-nitropyridine moiety enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted via ChemAxon) .

Q. How does the nitro group influence stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C). Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) over 24 hours .
  • Electrochemical analysis : Perform cyclic voltammetry (scan rate 100 mV/s) to assess nitro group reduction potential (~-0.5 V vs. Ag/AgCl) .
    • Data :
ConditionHalf-life (h)Major Degradant
pH 1.2, 37°C8.2(S)-2-(((3-Methyl-4-aminopyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

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